molecular formula C9H14ClN3O2 B15364628 Methyl 1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylate hydrochloride

Methyl 1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylate hydrochloride

Cat. No.: B15364628
M. Wt: 231.68 g/mol
InChI Key: ZUOLJGRABLSCDN-UHFFFAOYSA-N
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Description

Methyl 1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylate hydrochloride is a chemical compound belonging to the class of imidazo[4,5-c]pyridines

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with readily available starting materials such as 1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine.

  • Reaction Conditions: The compound can be synthesized through a series of reactions involving the introduction of a carboxylate group followed by hydrochloride formation. Common reagents include acyl chlorides, carboxylic acids, and hydrochloric acid.

  • Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions are common, where different functional groups can be introduced at specific positions on the imidazo[4,5-c]pyridine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Reagents like alkyl halides, amines, and alcohols are used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives depending on the specific conditions and reagents used.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Derivatives with different functional groups attached to the core structure.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It has shown potential in biological studies, including its role in enzyme inhibition and receptor binding. Medicine: The compound and its derivatives are being investigated for their therapeutic properties, such as anti-inflammatory, antiviral, and anticancer activities. Industry: It is used in the production of various chemical products, including dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which Methyl 1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylate hydrochloride exerts its effects involves binding to specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The exact pathways and interactions depend on the specific application and the derivatives involved.

Comparison with Similar Compounds

  • Methyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylate hydrochloride: Similar structure but with a different position of the carboxylate group.

  • 2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride: Another imidazo[4,5-c]pyridine derivative with a different substitution pattern.

  • 1-Methyl-1H-imidazo[4,5-c]pyridine-2-carbaldehyde hydrochloride: Similar core structure but with an aldehyde group instead of a carboxylate group.

Uniqueness: Methyl 1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the carboxylate group, which influences its chemical reactivity and biological activity.

Properties

Molecular Formula

C9H14ClN3O2

Molecular Weight

231.68 g/mol

IUPAC Name

methyl 1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-2-carboxylate;hydrochloride

InChI

InChI=1S/C9H13N3O2.ClH/c1-12-7-3-4-10-5-6(7)11-8(12)9(13)14-2;/h10H,3-5H2,1-2H3;1H

InChI Key

ZUOLJGRABLSCDN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CNCC2)N=C1C(=O)OC.Cl

Origin of Product

United States

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